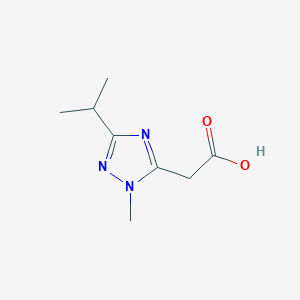
3,3-Dimethylpiperidine-1-sulfonyl chloride
Overview
Description
3,3-Dimethylpiperidine-1-sulfonyl chloride (3,3-DMPSC) is an organosulfur compound with a wide range of applications in the chemical, pharmaceutical and biotechnological industries. It is a reagent used for the synthesis of a variety of compounds, including drugs, and is also used as a catalyst in organic synthesis. 3,3-DMPSC is also a useful tool in the study of biochemical and physiological effects of compounds, as it is capable of inducing a wide range of biochemical and physiological responses.
Scientific Research Applications
3,3-Dimethylpiperidine-1-sulfonyl chloride is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of drugs and other compounds, as a catalyst in organic synthesis, and as a tool in the study of biochemical and physiological effects of compounds. It is also used in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. This compound can also be used in the study of protein-protein interactions and other biochemical processes.
Mechanism of Action
3,3-Dimethylpiperidine-1-sulfonyl chloride is an organosulfur compound that acts as an inhibitor of enzymes. It binds to the active site of enzymes and prevents them from catalyzing the reaction they normally catalyze. This inhibition is reversible, meaning that the enzyme can be reactivated by removing the this compound from the active site. In addition, this compound can also act as a substrate for some enzymes, meaning that it can be used to activate the enzyme.
Biochemical and Physiological Effects
This compound is capable of inducing a wide range of biochemical and physiological responses. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, and to activate other enzymes, such as tyrosine kinase. In addition, it has been shown to affect the expression of genes and alter the levels of certain proteins. It has also been shown to affect the activity of certain receptors, such as the serotonin receptor, and to modulate the activity of certain signaling pathways, such as the MAPK pathway.
Advantages and Limitations for Lab Experiments
3,3-Dimethylpiperidine-1-sulfonyl chloride has several advantages for lab experiments. It is a relatively inexpensive reagent, and it can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for extended periods of time. However, it has several drawbacks. It is a strong oxidizing agent, and it can react with other compounds in the laboratory, leading to contamination. In addition, it is toxic and should be handled with care.
Future Directions
There are several potential future directions for the use of 3,3-Dimethylpiperidine-1-sulfonyl chloride. It could be used as a tool to study the effects of compounds on various biochemical and physiological processes, such as enzyme activity and gene expression. In addition, it could be used to study the effects of compounds on the activity of receptors and signaling pathways. Finally, it could be used to develop new drugs or compounds with specific biochemical and physiological effects.
properties
IUPAC Name |
3,3-dimethylpiperidine-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-7(2)4-3-5-9(6-7)12(8,10)11/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRNSKZGTTVJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B3377569.png)
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3377590.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)





